1-(6-Methylpyridin-2-yl)piperidin-4-amine dihydrochloride
CAS No.:
Cat. No.: VC18063986
Molecular Formula: C11H19Cl2N3
Molecular Weight: 264.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H19Cl2N3 |
|---|---|
| Molecular Weight | 264.19 g/mol |
| IUPAC Name | 1-(6-methylpyridin-2-yl)piperidin-4-amine;dihydrochloride |
| Standard InChI | InChI=1S/C11H17N3.2ClH/c1-9-3-2-4-11(13-9)14-7-5-10(12)6-8-14;;/h2-4,10H,5-8,12H2,1H3;2*1H |
| Standard InChI Key | FHBCTQQQTPYSTA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=CC=C1)N2CCC(CC2)N.Cl.Cl |
Introduction
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves a multi-step process:
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Condensation Reaction: 6-Methyl-2-pyridinecarboxaldehyde reacts with piperidine-4-amine under acidic conditions to form the imine intermediate.
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Reduction: The imine is reduced using agents like sodium borohydride or catalytic hydrogenation to yield 1-(6-Methylpyridin-2-yl)piperidin-4-amine.
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Salt Formation: Treatment with hydrochloric acid converts the free base into the dihydrochloride salt .
Industrial-scale synthesis may employ continuous flow reactors to optimize yield (reported up to 65%) and purity. For example, a patent (US8697876B2) describes analogous piperidine-pyridine syntheses using Grignard reagents and palladium catalysts, suggesting transferable methodologies .
Challenges and Solutions
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Steric Hindrance: The 2-methyl group on the pyridine ring can hinder reactions. This is mitigated by using bulky bases like Hünig’s base to deprotonate intermediates .
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Stereochemical Integrity: Chiral centers, if present, are preserved via RuPhos-palladium-catalyzed intramolecular arylation .
Physicochemical Properties
The compound’s solubility in water (>10 mg/mL) is attributed to its ionic character, while decomposition occurs under extreme pH (<2 or >12) or temperatures (>200°C).
Biological Activity and Applications
| Hazard Statement | Precautionary Measure |
|---|---|
| H302 (Harmful if swallowed) | Use personal protective equipment |
| H315 (Causes skin irritation) | Avoid direct contact |
The compound is classified under GHS Category 4 for acute toxicity . Storage recommendations include airtight containers at 2–8°C, protected from light.
Comparative Analysis with Structural Analogs
The position of the methyl group on the pyridine ring significantly affects target selectivity. For instance, the 6-methyl derivative shows higher affinity for hepatic enzymes, while the 5-methyl analog crosses the blood-brain barrier more efficiently.
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